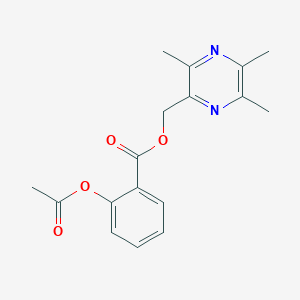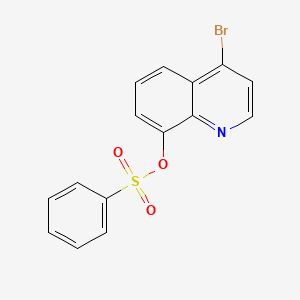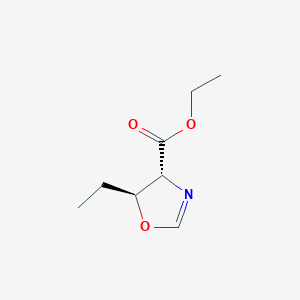
(E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one is an organic compound that features a furan ring and a triphenylphosphoranylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one typically involves the reaction of a furan derivative with a triphenylphosphoranylidene precursor. The reaction conditions often include the use of a base to facilitate the formation of the desired product. Specific details of the reaction conditions, such as temperature, solvent, and reaction time, would depend on the exact synthetic route chosen.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
(E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring and the triphenylphosphoranylidene group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction type. For example, oxidation might yield a furan derivative with additional oxygen-containing functional groups, while reduction could lead to a more saturated compound.
科学的研究の応用
Chemistry
In chemistry, (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, similar compounds have been studied for their potential biological activities. These could include antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action for (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one would depend on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In potential biological applications, it would interact with molecular targets such as enzymes or receptors, though specific pathways would need to be elucidated through further research.
類似化合物との比較
Similar Compounds
Similar compounds include other furan derivatives and triphenylphosphoranylidene-containing molecules. Examples might include:
- (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-ol
- (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-thione
特性
分子式 |
C26H21O2P |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
(E)-4-(furan-2-yl)-1-(triphenyl-λ5-phosphanylidene)but-3-en-2-one |
InChI |
InChI=1S/C26H21O2P/c27-22(18-19-23-11-10-20-28-23)21-29(24-12-4-1-5-13-24,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-21H/b19-18+ |
InChIキー |
OKCXQYHUUSZDIP-VHEBQXMUSA-N |
異性体SMILES |
C1=CC=C(C=C1)P(=CC(=O)/C=C/C2=CC=CO2)(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)P(=CC(=O)C=CC2=CC=CO2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B15211949.png)
![5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15211956.png)
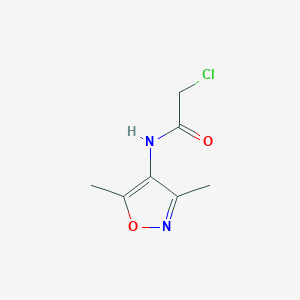
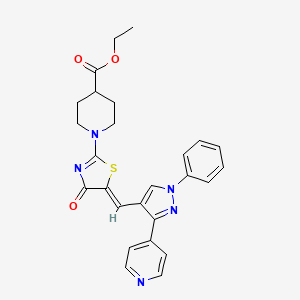
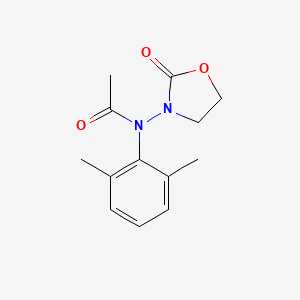
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B15211981.png)
![Ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15211992.png)
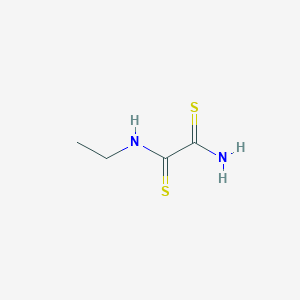

![3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15212013.png)
![9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212019.png)
